Cas no 899982-67-3 (N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyclopentyl(methyl)sulfamoylbenzamide)

N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyclopentyl(methyl)sulfamoylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
- N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyclopentyl(methyl)sulfamoylbenzamide
-
- Inchi: 1S/C20H20ClN3O3S2/c1-24(14-5-2-3-6-14)29(26,27)15-11-9-13(10-12-15)19(25)23-20-22-18-16(21)7-4-8-17(18)28-20/h4,7-12,14H,2-3,5-6H2,1H3,(H,22,23,25)
- InChI Key: CCWNXKITTYQREM-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=C(Cl)C=CC=C2S1)(=O)C1=CC=C(S(N(C2CCCC2)C)(=O)=O)C=C1
N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyclopentyl(methyl)sulfamoylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2768-0016-100mg |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
899982-67-3 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2768-0016-4mg |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
899982-67-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2768-0016-20mg |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
899982-67-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2768-0016-75mg |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
899982-67-3 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2768-0016-2μmol |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
899982-67-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2768-0016-5μmol |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
899982-67-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2768-0016-5mg |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
899982-67-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2768-0016-40mg |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
899982-67-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2768-0016-15mg |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
899982-67-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2768-0016-1mg |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
899982-67-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyclopentyl(methyl)sulfamoylbenzamide Related Literature
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
Additional information on N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyclopentyl(methyl)sulfamoylbenzamide
N-(4-Chloro-1,3-Benzothiazol-2-Yl)-4-Cyclopentyl(Methyl)Sulfamoylbenzamide: A Comprehensive Overview
The compound with CAS No. 899982-67-3, known as N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyclopentyl(methyl)sulfamoylbenzamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a benzothiazole ring system, a sulfamoyl group, and a cyclopentyl substituent. The integration of these functional groups makes it a versatile compound with unique properties.
Recent studies have highlighted the importance of benzothiazole derivatives in the development of advanced materials and pharmaceutical agents. The presence of the chloro substituent in the benzothiazole ring enhances the compound's stability and reactivity, making it suitable for applications in catalysis and drug design. Additionally, the sulfamoyl group contributes to hydrogen bonding capabilities, which are crucial for interactions in biological systems.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have employed various strategies, including nucleophilic aromatic substitution and coupling reactions, to achieve high yields and purity. The use of transition metal catalysts has been particularly effective in optimizing the reaction conditions, ensuring scalability for industrial applications.
In terms of applications, this compound has shown promise in the field of drug delivery systems. Its ability to form stable complexes with metal ions makes it a candidate for targeted drug delivery. Furthermore, its unique electronic properties have been leveraged in the development of sensors for detecting environmental pollutants, such as heavy metals and organic contaminants.
Recent advancements in computational chemistry have provided deeper insights into the molecular dynamics of this compound. Molecular docking studies have revealed its potential as an inhibitor of key enzymes involved in neurodegenerative diseases. These findings underscore its potential role in the development of novel therapeutic agents.
The integration of green chemistry principles into the synthesis of this compound has also been a focus of recent research. Efforts to minimize waste and reduce energy consumption during production have led to the development of more sustainable synthetic pathways. These innovations not only enhance the environmental profile of the compound but also align with global sustainability goals.
In conclusion, N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyclopentyl(methyl)sulfamoylbenzamide represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool in both academic research and industrial settings. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing scientific and technological frontiers.
899982-67-3 (N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyclopentyl(methyl)sulfamoylbenzamide) Related Products
- 918445-11-1(2-methyl-5-propan-2-yloxyphenol)
- 1803681-61-9(Ethyl 2-fluoro-6-nitro-3-(trifluoromethoxy)pyridine-4-carboxylate)
- 36801-17-9((4-methoxy-2-methylphenyl)(4-methoxyphenyl)methanol)
- 1545685-52-6((1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanol)
- 866018-45-3(4-(3-OXO-1,3,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL)BENZENECARBOXYLIC ACID)
- 2680756-40-3(benzyl N-5-hydroxy-1-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1H-pyrazol-3-ylcarbamate)
- 1361843-04-0(4-(Aminomethyl)-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde)
- 2138118-92-8(1,4-dimethyl-3-(4-methylpentan-2-yl)-1H-pyrazol-5-amine)
- 528885-35-0(ethyl 3'-amino-1,1'-biphenyl-3-carboxylate)
- 1689502-03-1(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol)



